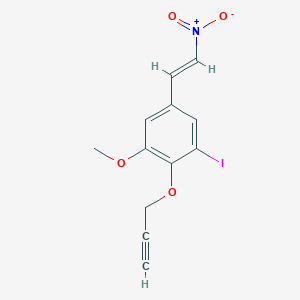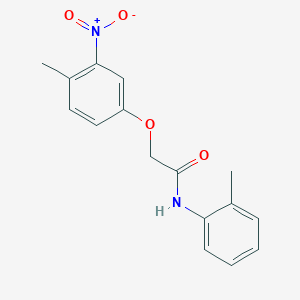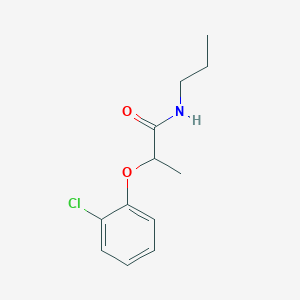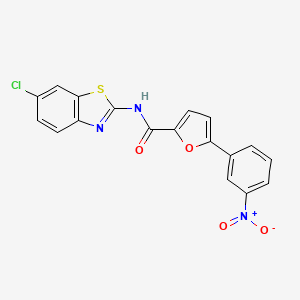![molecular formula C17H12Cl3FN4S B4631653 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea
Descripción general
Descripción
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea is a compound belonging to the thiourea derivatives. These compounds are known for their versatile chemical properties and applications in various fields of chemistry and pharmacology. They are particularly interesting for their structural characteristics and the ability to form stable hydrogen bonds, contributing to their biological activities.
Synthesis Analysis
The synthesis of thiourea derivatives involves the reaction of isothiocyanates with amines. Specifically, for compounds similar to N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea, the synthesis can be achieved through the reaction of appropriate benzoyl isothiocyanates with fluorinated aromatic amines, resulting in the formation of the thiourea core structure. This process typically involves one-pot reactions under controlled conditions to ensure the formation of the desired product with high purity and yield (Wu et al., 2012).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which is a functional group consisting of a sulfur atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom. This core structure is flanked by aromatic rings, which can be substituted with various functional groups, including chloro and fluoro substituents. The molecular structure is often determined using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction for precise structural elucidation (Saeed et al., 2011).
Aplicaciones Científicas De Investigación
Anticancer Activity
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea and its derivatives have been extensively studied for their potential anticancer properties. Research has shown that these compounds exhibit significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. For instance, the compound has demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating its potential as a therapeutic agent in cancer treatment (Hammam et al., 2005). Additionally, the structure and molecular docking studies of certain derivatives have been conducted to understand their binding interactions with specific proteins, suggesting their role in targeting cancer cells (Hussain et al., 2020).
Synthesis and Characterization
The synthesis and characterization of various derivatives of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea have been a major area of research. Studies involve the synthesis of novel compounds and their characterization using techniques such as IR, NMR, mass spectroscopy, and X-ray diffraction. For example, derivatives synthesized for potential use in cancer treatment have been characterized to confirm their chemical structures and properties (Saeed & Parvez, 2005), (Yusof et al., 2010).
Potential as Antidiabetic Agents
Some studies have explored the potential of fluoropyrazolesulfonylurea and thiourea derivatives, including N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea, as antidiabetic agents. These compounds have shown promising antidiabetic activity in preliminary biological screening, indicating their potential as therapeutic agents in the treatment of diabetes (Faidallah et al., 2016).
Propiedades
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3FN4S/c18-12-2-1-3-15(21)11(12)9-25-7-6-16(24-25)23-17(26)22-10-4-5-13(19)14(20)8-10/h1-8H,9H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDIZHIOFCVVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(3,4-dichlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)

![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)